N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide
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Overview
Description
N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Attachment of the Acetamide Group: The final step involves the acylation of the benzimidazole derivative with an appropriate acylating agent, such as acetic anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The pyrrolidine ring may enhance the binding affinity and selectivity of the compound. The acetamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Pyrrolidine: A five-membered nitrogen-containing ring, commonly used in medicinal chemistry.
Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is unique due to its combination of a benzimidazole core, a pyrrolidine ring, and an acetamide group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-3-22(29)27-16-10-15-21(27)24-25-19-13-8-9-14-20(19)28(24)17-23(30)26(4-2)18-11-6-5-7-12-18/h5-9,11-14,21H,3-4,10,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWZQYJZIAXJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC(=O)N(CC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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